molecular formula C20H22N4O4 B4023255 ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 618077-74-0

ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B4023255
CAS No.: 618077-74-0
M. Wt: 382.4 g/mol
InChI Key: XBFOTCPXOQHVGE-UHFFFAOYSA-N
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Description

Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring:

  • A fused 14-membered ring system with five double bonds (tetradeca-pentaene).
  • Substituents: an ethyl ester (C5 carboxylate), an imino group (NH), a methyl group (C11), an oxo group (C2), and an oxolane (tetrahydrofuran) methyl group at C5.

The oxolane substituent introduces conformational flexibility and polarity, distinguishing it from analogs with bulkier or more lipophilic groups .

Properties

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-3-27-20(26)14-10-15-18(24(16(14)21)11-13-7-5-9-28-13)22-17-12(2)6-4-8-23(17)19(15)25/h4,6,8,10,13,21H,3,5,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFOTCPXOQHVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-74-0
Record name ETHYL 2-IMINO-10-METHYL-5-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as cyclization, condensation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient separation and purification processes, and implementing quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Ethyl 6-(3-Chlorobenzoyl)Imino Derivative

A closely related compound, ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0), differs in the imino group substitution:

  • Imino substituent: 3-chlorobenzoyl (aryl carbonyl) vs. a simpler imino group (NH) in the target compound.
  • Impact: The 3-chlorobenzoyl group enhances lipophilicity and may improve receptor binding via π-π stacking or halogen interactions.
Table 1: Key Structural Differences
Feature Target Compound 3-Chlorobenzoyl Analog
Imino Substituent NH (unsubstituted) 3-Chlorobenzoyl
C7 Substituent Oxolan-2-ylmethyl Methyl
Molecular Weight (inferred) ~430–450 g/mol ~500–520 g/mol
Polarity Higher (due to oxolane) Lower (due to aryl group)

Comparison with Spirocyclic and Bicyclic Frameworks

Spiro Compounds ()

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share:

  • Spiro junctions : Introduce 3D complexity but lack the fused tricyclic system of the target compound.
  • Functional groups: Benzothiazole and dimethylamino groups enhance electronic diversity, unlike the oxolane and imino groups in the target compound.
  • Synthesis : Both classes employ condensation reactions, but spiro systems require precise steric control for ring formation .
β-Lactam Antibiotics ()

Pharmacopeial compounds like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid feature:

  • Bicyclic cores : Smaller (8-membered) fused rings vs. the 14-membered tricyclic system.
  • Bioactivity : β-Lactams target bacterial cell walls, whereas the target compound’s biological role remains uncharacterized.

Physicochemical and Crystallographic Insights

Hydrogen Bonding and Conformation

  • The oxolane group in the target compound may participate in hydrogen bonding (O as acceptor), influencing crystal packing and solubility .
  • Ring puckering : The oxolane’s Cremer-Pople parameters (e.g., amplitude $q$, phase $φ$) would differ from cyclohexane or benzene analogs, affecting conformational stability .

Crystallographic Tools

  • SHELX and ORTEP-3 () are critical for resolving complex tricyclic structures. For example:
    • SHELXL refines small-molecule crystal structures with high precision.
    • ORTEP-3 visualizes thermal ellipsoids, highlighting steric strain in the oxolane substituent .

Biological Activity

Ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that may influence various cellular pathways. This article reviews its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological activity. Its molecular formula is C27H29N5O4 with a molecular weight of approximately 487.5 g/mol . The intricate arrangement of nitrogen and carbon atoms is believed to enhance its interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating enzyme and receptor functions. It has shown promise in various areas including oncology and infectious diseases.

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or enhancing their activity.
  • Receptor Modulation : It appears to affect receptor pathways related to cell proliferation and survival, suggesting a role in cancer therapy.

Case Studies and Research Findings

Recent research has explored the biological effects of similar compounds and their derivatives:

Table 1: Comparative Activity of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC27H28ClF2N3O4Contains fluorine substituentEnhanced receptor affinity
Ethyl 6-imino-11-methyl-propan-2-ylC26H30N4O4Simpler structureModerate activity in cell lines
Ethyl 7-(3-methoxyphenyl)iminoC27H29N5O3Different phenolic substituentVariable reactivity

These compounds share structural similarities but differ in their biological activities due to variations in their functional groups .

Synthesis

The synthesis of ethyl 6-imino involves multi-step synthetic routes that require careful optimization. A common method includes the alkylation of precursors with specific alkyl halides in the presence of bases like potassium carbonate in solvents such as dry acetone. This approach may also incorporate environmentally friendly practices to enhance yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.